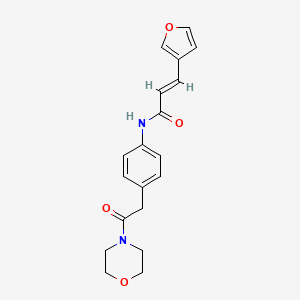
(E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related furan derivatives have shown promising results against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 78.23 µM against different pathogens, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| Compound A | 5.64 (S. aureus) | 16.69 (C. albicans) |
| Compound B | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
| Compound C | 13.40 (P. aeruginosa) | 78.23 (C. albicans) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar acrylamide derivatives have shown inhibitory effects on cancer cell lines, suggesting that the morpholino group may enhance the compound's efficacy by facilitating better interaction with biological targets .
Case Study: Inhibition of STAT3
A study highlighted that related compounds demonstrated STAT3 inhibitory activity, which is crucial in cancer progression and survival . This mechanism suggests that this compound could serve as a lead compound for developing new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The morpholino group may enhance binding affinity to specific enzymes involved in disease pathways.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability.
- Electronegativity Effects : Variations in substituents on the phenyl ring influence the compound's lipophilicity and, consequently, its biological activity .
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cell lines, including NIH/3T3 cells, with IC50 values indicating the concentration required to inhibit cell growth by 50% .
Table 2: Cytotoxicity Analysis
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| Compound D | 148.26 |
| Compound E | 187.66 |
| Doxorubicin | >1000 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents at specific positions on the aromatic rings significantly affect the biological activity of the compounds derived from acrylamide structures . For instance, compounds with electronegative substituents like fluorine or chlorine at the para position exhibited enhanced antifungal activity.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(6-3-16-7-10-25-14-16)20-17-4-1-15(2-5-17)13-19(23)21-8-11-24-12-9-21/h1-7,10,14H,8-9,11-13H2,(H,20,22)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVQPJPRIBUDBS-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














